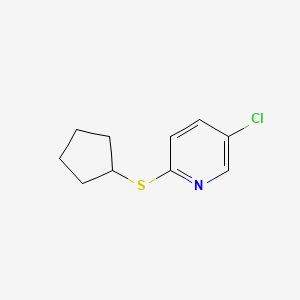

5-Chloro-2-(cyclopentylsulfanyl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-2-(cyclopentylsulfanyl)pyridine is a useful research compound. Its molecular formula is C10H12ClNS and its molecular weight is 213.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Chloro-2-(cyclopentylsulfanyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, along with relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Chemical Formula : C10H10ClN

- Molecular Weight : 197.7 g/mol

- CAS Number : [insert CAS number if available]

The presence of the chloro and cyclopentylsulfanyl groups contributes to its unique properties, which are essential for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyridine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus, E. coli | 2.18 – 3.08 μM |

| 4-cyano-N-(3-fluorophenyl)piperidine | S. aureus, B. subtilis | <3 μM |

| 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl) thiazole | K. pneumoniae | 50 μg/mL |

The MIC values indicate that these compounds exhibit potent antibacterial effects, often superior to standard antibiotics like norfloxacin and fluconazole .

Antiviral Properties

In the context of viral infections such as COVID-19, the search for effective antiviral agents has intensified. Pyridine derivatives have been evaluated for their ability to inhibit viral replication. For example, compounds structurally related to this compound have demonstrated promising antiviral activity against RNA viruses.

Case Study: Antiviral Activity Against SARS-CoV-2

In a study focusing on the antiviral properties of pyridine derivatives, several compounds were screened for their ability to inhibit SARS-CoV-2 replication. The results indicated that certain modifications on the pyridine ring significantly enhanced antiviral efficacy .

Anticancer Activity

The anticancer potential of pyridine derivatives is another area of active research. Studies have indicated that certain substituents can enhance the selectivity and potency against cancer cell lines.

Table 2: Anticancer Activity Profiles

| Compound Name | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa, MCF-7 | 15 – 25 |

| Aryl thiazolone–benzenesulfonamides | MCF-7, A549 | <10 |

The data suggest that these compounds can inhibit cancer cell proliferation effectively, showcasing their potential as therapeutic agents in oncology .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors involved in microbial and tumor cell growth. Understanding these interactions is crucial for optimizing its pharmacological profile.

科学研究应用

Scientific Research Applications

5-Chloro-2-(cyclopentylsulfanyl)pyridine has several notable applications across different research domains:

| Field | Application |

|---|---|

| Organic Synthesis | Acts as a versatile building block for synthesizing more complex organic molecules. |

| Medicinal Chemistry | Potential use in drug development for targeting specific biological pathways. |

| Chemical Biology | Employed in studying enzyme mechanisms and protein modifications. |

| Material Science | Utilized in synthesizing functional materials with tailored properties. |

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate for creating diverse chemical entities. Its ability to participate in nucleophilic aromatic substitution reactions allows chemists to introduce various functional groups into the pyridine ring, leading to the synthesis of more complex structures.

Medicinal Chemistry

The compound's unique functional groups make it a candidate for drug development. Research indicates that derivatives of pyridine compounds often exhibit biological activity, including antimicrobial and anticancer properties. The chloro and sulfanyl groups may interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activity and utility of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes by covalently modifying their active sites. For instance, studies involving serine proteases indicated that the compound could inhibit these enzymes through selective modification, impacting their catalytic activity.

- Chemical Probes Development : The compound has been utilized to develop chemical probes that selectively target proteins within complex biological systems, aiding in understanding various disease mechanisms. These probes can help elucidate the roles of specific proteins in disease pathways.

- Synthesis of Derivatives : Investigations into derivatives of this compound have revealed enhanced biological activities, suggesting potential pathways for drug development and therapeutic applications.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 5 is susceptible to nucleophilic substitution due to the electron-withdrawing nature of the pyridine ring and the adjacent sulfur group.

Key Insight : The electron-deficient pyridine ring facilitates NAS at position 5, especially with strong nucleophiles like amines or hydroxide.

Oxidation of the Cyclopentylsulfanyl Group

The cyclopentylsulfanyl moiety can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and reactivity.

Application : Sulfone derivatives are often intermediates in further substitutions due to their activated positions.

Cross-Coupling Reactions

The pyridine scaffold supports transition-metal-catalyzed couplings, enabling diversification at positions 2 or 5.

Note : Chlorine at position 5 serves as a directing group, while the sulfanyl group may require protection during coupling.

Electrophilic Substitution

Electrophilic attack is less favored due to the electron-withdrawing pyridine ring but may occur at position 4 (meta to substituents).

Limitation : Low regioselectivity and yields are expected unless activating groups are introduced.

Functionalization via the Sulfur Group

The cyclopentylsulfanyl group can participate in alkylation or elimination reactions.

Reduction and Hydrogenation

Selective reduction of the pyridine ring or substituents is achievable under controlled conditions.

| Target | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine ring | H₂, Pd/C | Piperidine derivative | Partial reduction possible | |

| Sulfone group | LiAlH₄ | Cyclopentylthiol derivative | Rare; requires specific catalysts | – |

Complexation and Coordination Chemistry

The sulfur and nitrogen atoms can act as ligands in metal complexes.

| Metal Salt | Conditions | Application | Source |

|---|---|---|---|

| PdCl₂ | DMF, 25°C | Catalytic intermediates | Used in cross-coupling |

| Cu(I) | MeCN, reflux | Stabilization of radical species | Common in sulfur ligand systems |

属性

IUPAC Name |

5-chloro-2-cyclopentylsulfanylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNS/c11-8-5-6-10(12-7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQRISIOUVZTBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。